

Spectroscopic Profile of Divinylacetylene (C₆H₆): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinylacetylene*

Cat. No.: *B1617328*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene, systematically named hexa-1,5-dien-3-yne, is a hydrocarbon with the molecular formula C₆H₆. As a conjugated enyne, its structure, characterized by two vinyl groups attached to an acetylene moiety, gives rise to distinct spectroscopic properties. This guide provides a comprehensive overview of the available spectroscopic data for **divinylacetylene**, including Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented to aid in research and development. Please note that experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **divinylacetylene** are not readily available in public spectroscopic databases at the time of this publication.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **divinylacetylene** in clearly structured tables.

Infrared (IR) Spectroscopy

The infrared spectrum of **divinylacetylene** reveals characteristic absorption bands corresponding to its constituent functional groups. The data presented in Table 1 is sourced from the Coblenz Society, Inc. collection, as provided by the NIST WebBook.^[1]

Wavenumber (cm ⁻¹)	Assignment
3085	=C-H stretch (vinyl)
2985	C-H stretch (vinyl, overtone)
2200	-C≡C- stretch (alkyne)
1620	C=C stretch (vinyl)
1410	=C-H in-plane bend (vinyl)
970	=C-H out-of-plane bend (trans vinyl)
910	=C-H out-of-plane bend (vinyl)

Table 1: Infrared Absorption Bands for **Divinylacetylene**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **divinylacetylene** provides information about its molecular weight and fragmentation pattern. The major peaks are listed in Table 2, with data compiled by the NIST Mass Spectrometry Data Center.

m/z	Relative Intensity (%)	Assignment
78	100	[M] ⁺ (Molecular Ion)
77	60	[M-H] ⁺
52	55	[C ₄ H ₄] ⁺
51	45	[C ₄ H ₃] ⁺
50	30	[C ₄ H ₂] ⁺

Table 2: Major Peaks in the Mass Spectrum of **Divinylacetylene**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **divinylacetylene** exhibits absorption in the ultraviolet region, characteristic of its conjugated π -system. The absorption maximum is detailed in Table 3,

based on data compiled by Victor Talrose et al. and provided in the NIST WebBook.[\[2\]](#)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
228	Not Reported	Heptane

Table 3: UV-Vis Absorption Data for **Divinylacetylene**.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols that can be adapted for the analysis of **divinylacetylene**, a volatile and reactive compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **divinylacetylene** to identify its functional groups.

Methodology: Gas-Phase FT-IR Spectroscopy

- Sample Preparation: Due to the volatility of **divinylacetylene** (Boiling Point: 85 °C), a gas-phase spectrum is most appropriate. A small liquid sample of purified **divinylacetylene** is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is allowed to equilibrate to ensure the sample is in the vapor phase.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty gas cell is recorded to account for any atmospheric and instrumental interferences.
 - The sample spectrum is then recorded by passing the IR beam through the gas cell containing the **divinylacetylene** vapor.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of **divinylacetylene**. The resulting spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

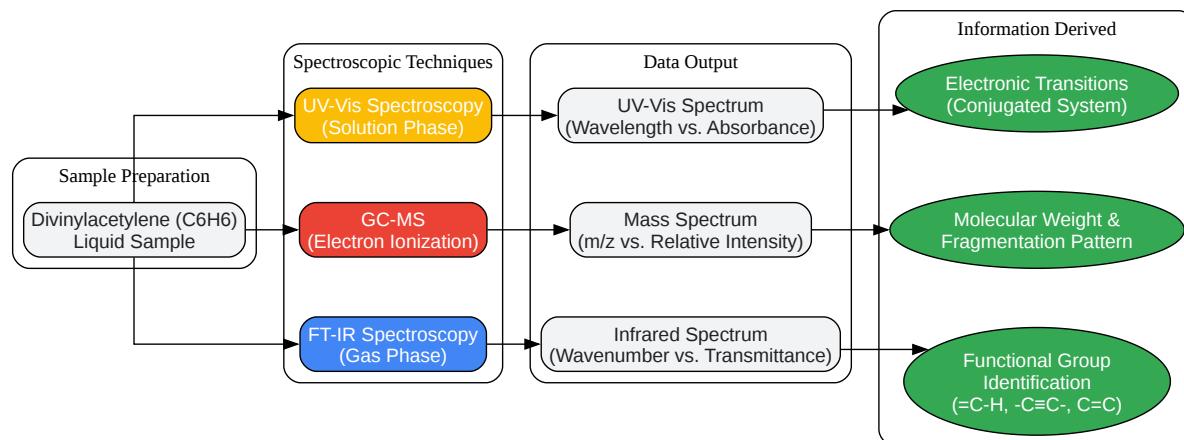
Objective: To determine the molecular weight and fragmentation pattern of **divinylacetylene**.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Sample Preparation: A dilute solution of **divinylacetylene** is prepared in a volatile solvent (e.g., hexane or dichloromethane).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
- Gas Chromatography:
 - A small volume (typically 1 μ L) of the sample solution is injected into the GC inlet.
 - The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column).
 - The column temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation of **divinylacetylene** from any impurities.
- Mass Spectrometry:
 - As **divinylacetylene** elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy


Objective: To measure the electronic absorption spectrum of **divinylacetylene** and determine its absorption maximum (λ_{max}).

Methodology: Solution-Phase UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of **divinylacetylene** is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λ_{max} to ensure adherence to the Beer-Lambert law.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Two quartz cuvettes are filled, one with the pure solvent (as the reference) and the other with the **divinylacetylene** solution.
 - A baseline spectrum is recorded with the solvent-filled cuvette in both the sample and reference beams.
 - The UV-Vis spectrum of the **divinylacetylene** solution is then recorded over a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **divinylacetylene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **divinylacetylene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Hexadien-3-yne [webbook.nist.gov]
- 2. 1,5-Hexadien-3-yne [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Divinylacetylene (C6H6): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1617328#divinylacetylene-molecular-formula-c6h6-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com